

# Crystalline Structure of (R)-10-Hydroxystearic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 10-Hydroxystearic Acid

Cat. No.: B1240662

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## Introduction

**10-Hydroxystearic acid** (10-HSA) is a hydroxylated fatty acid, a class of molecules valued for their unique physicochemical properties. As a chiral molecule, (R)-**10-hydroxystearic acid** possesses two key functional groups capable of forming strong intermolecular interactions: a terminal carboxylic acid and a hydroxyl group at the C10 position.<sup>[1][2]</sup> These groups dictate the supramolecular architecture in the solid state, influencing properties such as solubility, melting point, and the ability to form gels (organogelation).<sup>[1][2][3][4]</sup>

The precise arrangement of 10-HSA molecules in a crystal lattice is governed by a network of hydrogen bonds. Understanding this crystalline structure is crucial for controlling its material properties and for applications in fields ranging from materials science to pharmaceuticals. This guide provides an in-depth overview of the experimentally determined crystal structure of (R)-10-HSA, details the methodologies used for its characterization, and illustrates the key molecular interactions that define its solid-state architecture.

## Crystallographic Data

The crystal structure of (R)-10-HSA has been resolved using single-crystal X-ray diffraction. Data has been collected at both room temperature and under cryogenic conditions (100 K) to yield a high-resolution structure. The key crystallographic parameters are summarized below. The crystals belong to the non-centrosymmetric P1 space group, as expected for an enantiomerically pure sample.<sup>[2]</sup>

Table 1: Summary of Crystallographic Data for (R)-10-Hydroxystearic Acid

Parameter	Value (Room Temperature) [1][2]	Value (100 K)[1][2]
Crystal System	Triclinic	Triclinic
Space Group	P1	P1
Unit Cell Dimensions		
a (Å)	4.974(5)	4.835(2)
b (Å)	9.159(5)	9.150(1)
c (Å)	21.22(2)	20.725(3)
Unit Cell Angles		
$\alpha$ (°)	83.89(5)	83.097(6)
$\beta$ (°)	88.06(7)	89.85(2)
$\gamma$ (°)	82.69(6)	83.097(6)
Wavelength (Å)	(Mo X-ray tube)	0.7 (Synchrotron)
Resolution (Å)	-	0.7

Note: Minor differences in cell parameters between the two temperatures are attributed to thermal expansion.[2]

## Molecular Arrangement and Hydrogen Bonding Network

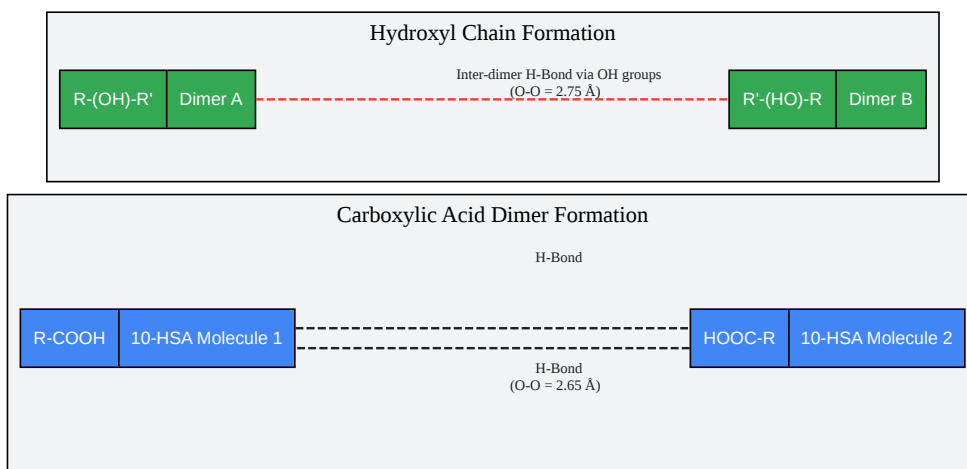
The solid-state structure of (R)-10-HSA is characterized by a highly ordered, head-to-tail interdigitated arrangement of molecules.[2] This packing is stabilized by a robust network of hydrogen bonds involving both the carboxylic acid and the secondary hydroxyl functional groups.

Two primary hydrogen-bonding interactions define the supramolecular architecture:

- **Carboxylic Acid Dimers:** Pairs of (R)-10-HSA molecules form cyclic dimers through strong hydrogen bonds between their carboxylic acid heads. The oxygen-oxygen distances for these interactions at 100 K are exceptionally short (2.645(1) Å and 2.661(1) Å), indicating a very strong interaction.[\[2\]](#)
- **Hydroxyl Group Chains:** The secondary hydroxyl groups at the C10 position of each molecule are engaged in a continuous, periodic chain of interchain hydrogen bonds.[\[2\]](#) These chains, with O-O distances of 2.750(1) Å and 2.752(1) Å, run along the a crystallographic direction, effectively linking the carboxylic acid dimers together.[\[2\]](#)

This combination of dimeric and catemeric (chain-like) hydrogen bond motifs results in a stable, three-dimensional crystalline lattice.

Fig 1. Logical relationship of hydrogen bonding in the 10-HSA crystal lattice.



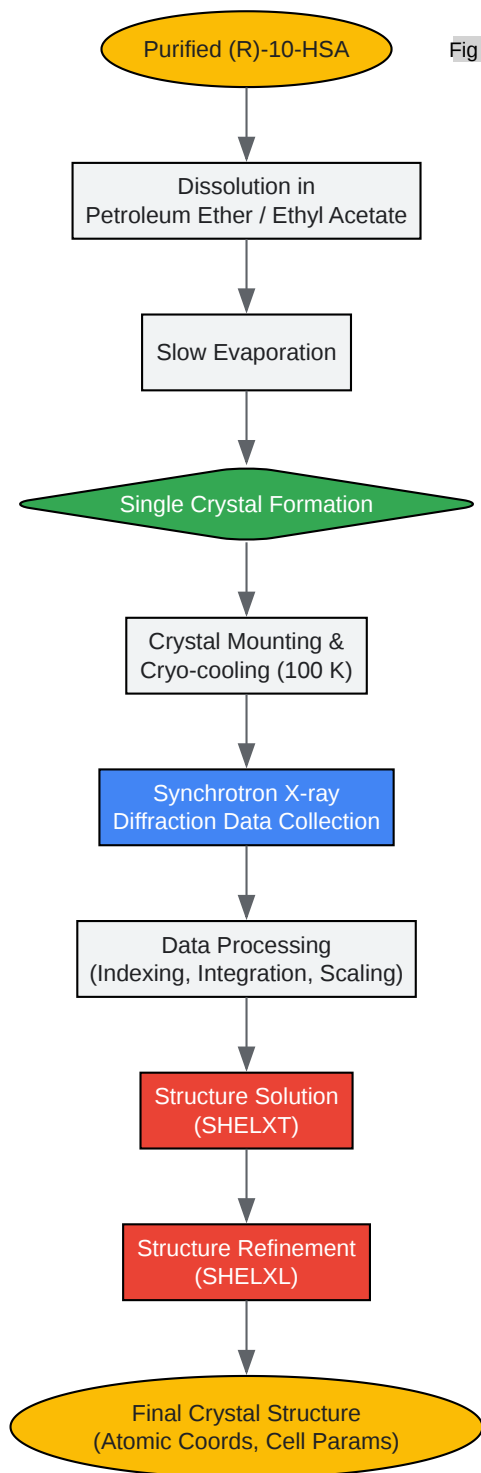


Fig 2. Experimental workflow for single-crystal structure determination of 10-HSA.

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